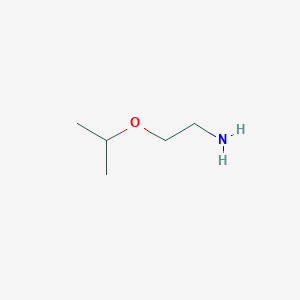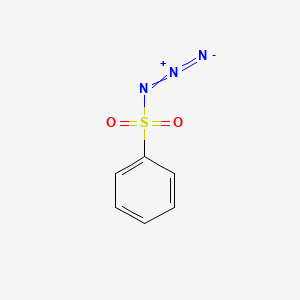
苯磺酰叠氮
概述
描述
Benzenesulfonyl azide is a chemical compound with the molecular formula C6H5N3O2S . It is also known by other names such as N-diazobenzenesulfonamide, Benzene sulfoazide, and benzenesulphonyl azide .
Molecular Structure Analysis
The molecular weight of Benzenesulfonyl azide is 183.19 g/mol . The InChI representation of its structure is InChI=1S/C6H5N3O2S/c7-8-9-12(10,11)6-4-2-1-3-5-6/h1-5H . Its Canonical SMILES representation is C1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-] .
Chemical Reactions Analysis
Benzenesulfonyl azide undergoes various chemical reactions. For example, it reacts with oxabicyclic alkenes to form aziridines . This reaction could either proceed via initial [3 + 2] cycloaddition to form triazoline intermediates which then leads to aziridines, or via initial dinitrogen cleavage of the benzenesulfonyl azide to afford a nitrene intermediate followed by addition of this nitrene species across the olefinic C–C bond of the oxabicyclic alkene .
Physical And Chemical Properties Analysis
Benzenesulfonyl azide has several physical and chemical properties. It has a molecular weight of 183.19 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are 183.01024758 g/mol . Its Topological Polar Surface Area is 56.9 Ų .
科学研究应用
Synthesis of Proline-Derived Benzenesulfonamides
Benzenesulfonyl azide is utilized in the synthesis of proline-derived benzenesulfonamides. These compounds are significant due to their presence in natural products, bioactive substances, and pharmaceuticals. They exhibit a wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects .
Esterification of Carboxylic Acids
The compound plays a role in the esterification of carboxylic acids in an environmentally friendly one-pot tandem protocol. This process is important for the production of esters used in coatings and pharmaceutical industries .
Development of Antibacterial Drugs
Sulfonamides, which can be synthesized from benzenesulfonyl azide, have become one of the most commonly used antibacterial drugs today. They are known for their effectiveness against a variety of diseases, including Alzheimer’s, diabetes mellitus, and various cancers .
Antiviral Research
Recent studies have found that N-substituted sulfonamides, derivable from benzenesulfonyl azide, are effective against dengue fever and Ebola virus infection. This highlights the compound’s potential in antiviral research and treatment development .
Anti-inflammatory and Antitrypanosomal Activities
New carboxyamide derivatives of substituted benzenesulfonamides, which can be synthesized using benzenesulfonyl azide, have shown anti-inflammatory and antitrypanosomal activities. This opens up avenues for the treatment of inflammatory diseases and trypanosomiasis .
Radical Azidation Reactions
Benzenesulfonyl azide is involved in radical azidation reactions. These reactions are crucial for the synthesis of various alkaloids, which have applications in medicinal chemistry and drug development .
作用机制
Target of Action
Benzenesulfonyl azide is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds, particularly those containing carbon-carbon double bonds .
Mode of Action
The compound interacts with its targets through a process known as [3+2] cycloaddition . This reaction involves the formation of triazoline intermediates, which can then lead to the formation of aziridines . Alternatively, the compound can undergo initial dinitrogen cleavage to afford a nitrene intermediate, which can then add across the olefinic C–C bond of the target .
Biochemical Pathways
The biochemical pathways affected by benzenesulfonyl azide are largely dependent on the specific targets of the compound. For instance, in reactions with oxabicyclic alkenes, the compound can lead to the formation of aziridines . These aziridines are three-membered heterocycles that are widely used intermediates in organic synthesis .
Result of Action
The result of benzenesulfonyl azide’s action is the formation of new organic compounds through the processes of N-sulfonylation and esterification . These new compounds can have a wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects .
Action Environment
The action of benzenesulfonyl azide is influenced by various environmental factors. For instance, the presence of a strong base is necessary for the reaction to proceed to completion . Additionally, the solvent used in the reaction can also play a key role.
安全和危害
未来方向
Future research directions could involve further exploration of the synthesis and reactions of Benzenesulfonyl azide. For instance, a study on the intramolecular amination via acid-catalyzed rearrangement of azides could provide a potent alternative to the intermolecular direct electrophilic route .
属性
IUPAC Name |
N-diazobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S/c7-8-9-12(10,11)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRSVLCCIJUKDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339352 | |
| Record name | Benzenesulfonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonyl azide | |
CAS RN |
938-10-3 | |
| Record name | Benzenesulfonyl azide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzenesulfonyl azide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Benzenesulfonyl azide react with alkenes?
A1: Benzenesulfonyl azide can react with alkenes via two main pathways:
- [3+2] Cycloaddition: This pathway involves the formation of a triazoline intermediate, followed by dinitrogen cleavage to yield the aziridine product. Computational studies using DFT calculations suggest this pathway is kinetically favored over the nitrogen extrusion pathway in reactions with oxabicyclic alkenes. [, ]
- Nitrogen Extrusion: This pathway involves the initial loss of dinitrogen from Benzenesulfonyl azide, forming a highly reactive nitrene intermediate. This nitrene can then insert into the olefinic bond of the alkene to form the aziridine. [, ]
Q2: Can you explain the observed stereoselectivity in reactions of Benzenesulfonyl azide with norbornene derivatives?
A2: The reaction of Benzenesulfonyl azide with both cis-endo and cis-exo norbornene-5,6-dicarboxylic anhydride surprisingly yields predominantly the more hindered endo-aziridine product. This observation contradicts the expected exo selectivity based on steric hindrance. A proposed mechanism suggests the involvement of a 3-diazomethylcyclopentane-2-carboxaldehydeimine intermediate, which facilitates the conversion of exo-1,2,3-Δ²-triazolines to endo aziridines. [, ]
Q3: How does the substituent on the benzene ring of Benzenesulfonyl azide affect its reactivity?
A3: The substituent on the benzene ring can influence the electronic properties of the azide group, thereby impacting the reaction rate and selectivity. For example, electron-donating groups are expected to increase the rate of nitrogen extrusion and nitrene formation. [, ]
Q4: What is the role of a radical initiator in reactions involving Benzenesulfonyl azide?
A4: Radical initiators, such as dilauroyl peroxide or hexabutylditin, can facilitate the generation of alkyl radicals from suitable precursors (e.g., alkyl iodides, dithiocarbonates). These alkyl radicals can then react with Benzenesulfonyl azide in a radical azidation process to form the corresponding alkyl azides. [, , ]
Q5: What are some synthetic applications of Benzenesulfonyl azide?
A5: Benzenesulfonyl azide is a versatile reagent with numerous synthetic applications:
- Diazo Transfer: It acts as a diazo transfer reagent to activated methylene compounds like β-keto esters and oxo sulfones, leading to the formation of α-diazo carbonyl compounds. [, ]
- α-Azidation: Benzenesulfonyl azide is employed in the α-azidation of amide and ester enolates, providing a route to α-amino acid derivatives. [, ]
- Hydroazidation of Alkenes: In conjunction with a hydroboration reagent, it enables the anti-Markovnikov hydroazidation of alkenes, offering a method for introducing azide groups into olefinic substrates. [, , ]
Q6: Can Benzenesulfonyl azide be used in solid-phase synthesis?
A6: Yes, polystyrene-supported Benzenesulfonyl azide (PS-TsA) serves as a solid-phase reagent for diazo transfer reactions. This approach simplifies purification by allowing easy removal of the reagent from the reaction mixture. [, ]
Q7: Are there any applications of Benzenesulfonyl azide in materials chemistry?
A7: Yes, Benzenesulfonyl azide has been explored in the synthesis of light-responsive polymers for drug delivery applications. For instance, amphiphilic block copolymers incorporating Benzenesulfonyl azide groups can release encapsulated drugs upon visible light irradiation. []
Q8: What is the molecular formula and weight of Benzenesulfonyl azide?
A8: The molecular formula of Benzenesulfonyl azide is C6H5N3O2S, and its molecular weight is 183.19 g/mol. []
Q9: What are the key spectroscopic features of Benzenesulfonyl azide?
A9: Important spectroscopic data include:
- Mass Spectrometry: This technique can be used to determine the molecular weight and fragmentation pattern of Benzenesulfonyl azide. [, , ]
Q10: What safety precautions should be taken when handling Benzenesulfonyl azide?
A10: Benzenesulfonyl azide, like most azides, should be handled with caution:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


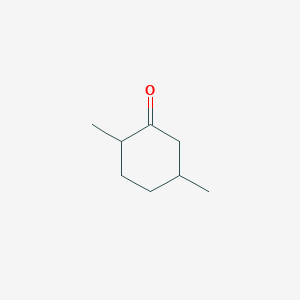

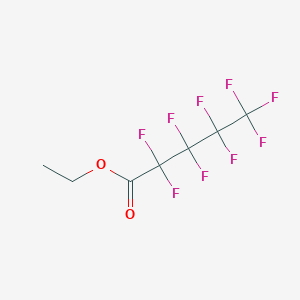
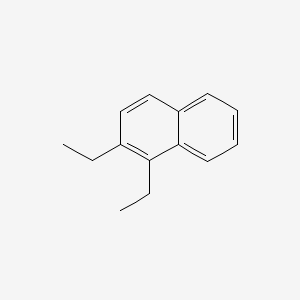
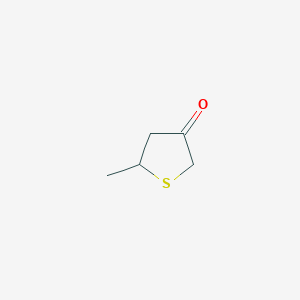
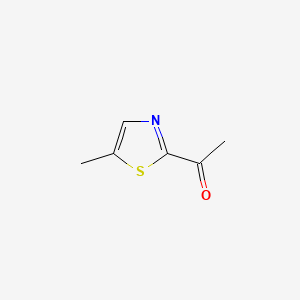


![1-[Bromomethyl(ethoxy)phosphoryl]oxyethane](/img/structure/B1332122.png)
